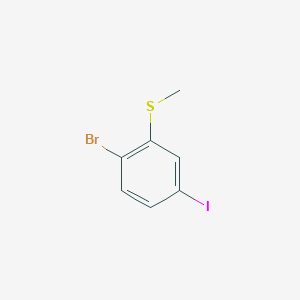
1-Bromo-4-iodo-2-(methylthio)benzene
説明
1-Bromo-4-iodo-2-(methylthio)benzene, commonly referred to as BIMTB, is an organic compound with a wide variety of applications in scientific research. BIMTB has been used in a variety of laboratory experiments, including synthesizing new compounds, studying biochemical and physiological effects, and exploring the mechanism of action.
科学的研究の応用
Novel Formation of Iodobenzene Derivatives
Matsumoto, Takase, and Ogura (2008) report the formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, showing a reaction that proceeds slowly but can be accelerated by UV irradiation to yield high-to-excellent yields. This finding is significant for the formation of iodobenzene derivatives, a category within which 1-Bromo-4-iodo-2-(methylthio)benzene falls (Matsumoto, Takase, & Ogura, 2008).
Ring Halogenations in Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) explored ring halogenations of polyalkylbenzenes using 1-Bromo-2,5-pyrrolidinedione and acidic catalysts. Their work is relevant to the broader context of halogenated compounds like this compound, providing insights into chemical reactions and processes involving similar compounds (Bovonsombat & Mcnelis, 1993).
Crystal Structures of Halogenated Benzene Derivatives
Stein, Hoffmann, and Fröba (2015) studied the crystal structures of halogenated benzene derivatives, including 1-bromo and 1-iodo derivatives. Their findings highlight the supramolecular features like hydrogen bonding and π–π interactions, relevant for understanding the structural aspects of this compound (Stein, Hoffmann, & Fröba, 2015).
Photoinduced Substitution Reactions in Halothiophenes
Latterini, Elisei, Aloisi, and D’Auria (2001) studied photoinduced substitution reactions in halothiophenes, including compounds like 2-bromo-5-cyanothiophene. Their research contributes to understanding the behavior of halogenated aromatic compounds under photochemical conditions, which can be extrapolated to the study of this compound (Latterini, Elisei, Aloisi, & D’Auria, 2001).
Metallation Reactions in Bromo(alkylthio)benzenes
Cabiddu et al. (2004) describe the metallation reactions of bromo(alkylthio)benzenes, demonstrating the complementarity of these reactions with metal–hydrogen exchange reactions. This research is relevant for understanding chemical reactions involving this compound, particularly in the context of metallation (Cabiddu et al., 2004).
作用機序
Target of Action
The primary target of 1-Bromo-4-iodo-2-(methylthio)benzene is the benzylic position of aromatic compounds . This compound is often used in reactions involving free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
This compound interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the resulting compound reacts with NBS, continuing the reaction .
Biochemical Pathways
The biochemical pathways affected by this compound involve the resonance stabilization of the benzylic position . This compound is involved in reactions that lead to the formation of new carbon-carbon bonds, such as the Suzuki–Miyaura coupling .
Pharmacokinetics
The compound’s density, boiling point, and flash point have been reported . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of this compound is the formation of new compounds through reactions such as free radical bromination, nucleophilic substitution, and oxidation . It has been employed as a reagent for in situ desilylation and coupling of silylated alkynes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the rate of reaction can vary depending on the electronegativity of the halogen involved .
特性
IUPAC Name |
1-bromo-4-iodo-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACUTHYAMMIMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291167 | |
| Record name | 1-Bromo-4-iodo-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032231-26-7 | |
| Record name | 1-Bromo-4-iodo-2-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-iodo-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
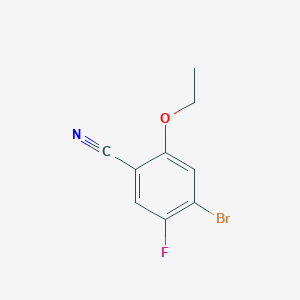
![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)
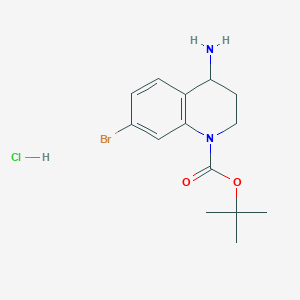

![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)
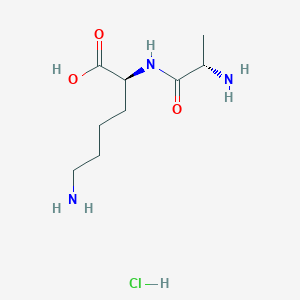

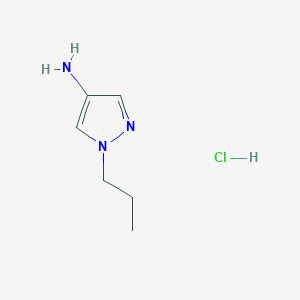
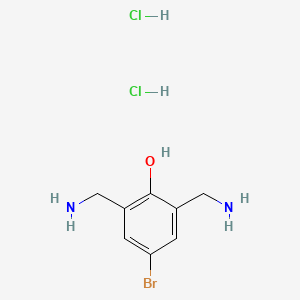
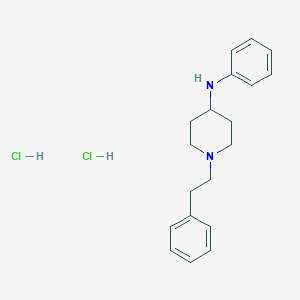
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)

![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)